Tatsinine

Description

Structure

2D Structure

Properties

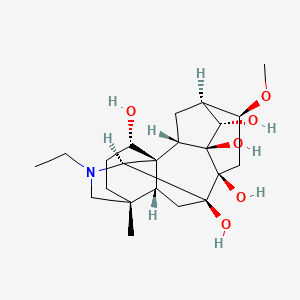

Molecular Formula |

C22H35NO6 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(1R,2S,3S,4S,5R,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,4,8,9,16-pentol |

InChI |

InChI=1S/C22H35NO6/c1-4-23-10-18(2)6-5-15(24)21-13-7-11-12(29-3)8-20(27,22(13,28)16(11)25)19(26,17(21)23)9-14(18)21/h11-17,24-28H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+,22-/m0/s1 |

InChI Key |

SAENAALZZONVML-BZUGHYTCSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@]([C@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5([C@H]6O)O)OC)O)O)O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6O)O)OC)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Perturbations of Taxinine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxinine B, a complex diterpenoid found in plants of the Taxus genus, represents a significant area of interest in natural product chemistry and toxicology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Taxinine B. It details the primary mechanism of action, which involves the antagonism of cardiac ion channels, and presents available quantitative data in a structured format. Furthermore, this guide outlines established experimental protocols for the isolation, purification, and spectroscopic analysis of Taxinine B, and includes a visualization of its mechanism of action to facilitate a deeper understanding for research and development purposes.

Chemical Structure and Properties of Taxinine B

Taxinine B is a naturally occurring taxane diterpenoid. Its intricate polycyclic structure is adorned with multiple functional groups, contributing to its biological activity.

Table 1: Chemical and Physical Properties of Taxinine B [1]

| Property | Value |

| Molecular Formula | C₃₇H₄₄O₁₁ |

| Molecular Weight | 664.7 g/mol |

| IUPAC Name | [(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

| CAS Number | 18457-44-8 |

| Exact Mass | 664.28836222 Da |

The core of Taxinine B is a tricyclic system, which is characteristic of the taxane family of compounds. The presence of multiple acetyl and cinnamoyl groups are key features of its chemical architecture.

References

A Technical Guide to the Discovery, Origin, and Therapeutic Potential of Tannic Acid

Disclaimer: Initial searches for the compound "Tatsinine" did not yield any matching results. It is presumed that this may be a typographical error. This guide focuses on Tannic Acid , a polyphenolic compound of significant scientific interest, which may be the intended subject of inquiry.

This in-depth technical guide provides a comprehensive overview of tannic acid, tailored for researchers, scientists, and drug development professionals. The document details its discovery and origin, physicochemical properties, and biological activities, with a focus on its therapeutic potential.

Discovery and Origin

Tannic acid is a specific type of tannin, a class of polyphenolic biomolecules. Historically, the term 'tannin' originates from the use of wood tannins to tan animal hides.[1] While tannins are abundant in the plant kingdom, commercial tannic acid is primarily extracted from nutgalls, which are excrescences formed on the young twigs of oak trees, particularly Quercus infectoria, as a defense mechanism against insect larvae.[2] It is also found in the seed pods of Tara (Caesalpinia spinosa) and various Sumac species.[3]

Chemists Henri Braconnot, Julius Löwe, and Maximilian Nierenstein made early contributions to the understanding of related compounds like gallic and ellagic acid in the 19th and early 20th centuries.[1] The complex chemical nature of tannic acid has been the subject of study for over a century, with its structure being gradually elucidated.[4]

Physicochemical Properties

Tannic acid is not a single, well-defined compound but rather a mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[4] The chemical formula for commercial tannic acid is often cited as C₇₆H₅₂O₄₆, corresponding to decagalloyl glucose, with a molecular weight of approximately 1701.20 g/mol .[5] However, the number of galloyl moieties per molecule can range from two to twelve, depending on the plant source.[2]

It is a yellowish-white to light brown amorphous powder, scales, or spongy mass with a faint, characteristic odor and a strongly astringent taste.[2][3] Tannic acid is highly soluble in water, acetone, and ethanol but insoluble in nonpolar organic solvents like benzene and chloroform.[3][6] Despite having numerous phenolic hydroxyl groups, it is a weak acid with a pKa of around 6.[2]

Table 1: Physicochemical Properties of Tannic Acid

| Property | Value | References |

| Molecular Formula | C₇₆H₅₂O₄₆ (for decagalloyl glucose) | [5] |

| Molecular Weight | ~1701.20 g/mol | [5] |

| Appearance | Yellowish-white to light brown amorphous powder | [2],[3] |

| Solubility | Soluble in water, acetone, ethanol | [6],[3] |

| pKa | ~6 | [2] |

| Decomposition Temp. | >200 °C | [5] |

Biological Activities and Quantitative Data

Tannic acid exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

Anticancer Activity

Tannic acid has demonstrated cytotoxic effects against various cancer cell lines by modulating several oncological signaling pathways.[1]

Table 2: In Vitro Anticancer Activity of Tannic Acid (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time | References |

| U2OS | Osteosarcoma | 4.47 | Not Specified | [7] |

| A549 | Non-Small-Cell Lung Cancer | 23.76 µM (~40.4 µg/mL) | 48 h | [8][9] |

| A549 | Non-Small-Cell Lung Cancer | 10.69 µM (~18.2 µg/mL) | 72 h | [8][9] |

| H1299 | Non-Small-Cell Lung Cancer | 21.58 µM (~36.7 µg/mL) | 48 h | [8][9] |

| H1299 | Non-Small-Cell Lung Cancer | 7.136 µM (~12.1 µg/mL) | 72 h | [8][9] |

| HepG2 | Liver Cancer | 500 (for Chi-TA-NPs) | Not Specified | [10] |

| MDA-MB-231 | Breast Cancer | 7.5 (inhibition of migration) | Not Specified | [1] |

Antimicrobial Activity

Tannic acid is effective against a range of bacteria and fungi, with its mechanism of action often attributed to its ability to bind to microbial proteins and inhibit enzymes.

Table 3: Antimicrobial Activity of Tannic Acid (MIC Values)

| Microorganism | Type | MIC (µg/mL) | References |

| Clostridioides difficile | Gram-positive bacteria | 16 - 64 | [4] |

| Aeromonas hydrophila | Gram-negative bacteria | >250 | [11] |

| Pseudomonas fluorescens | Gram-negative bacteria | >125 | [11] |

| Yersinia ruckeri | Gram-negative bacteria | >250 | [11] |

| Vibrio anguillarum | Gram-negative bacteria | >125 | [11] |

| Various Bacteria & Candida albicans | Bacteria & Fungi | 250 - 1000 (for Chi-TA-NPs) | [10] |

Toxicity Data

The acute oral LD₅₀ of tannic acid in albino rats has been determined to be 2.26 g/kg body weight.

Experimental Protocols

Extraction of Tannic Acid from Nutgalls

This protocol describes a general method for the solvent extraction of tannic acid from powdered nutgalls.

Materials:

-

Powdered nutgalls (Quercus infectoria)

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Mortar and pestle or grinder

-

Beakers and flasks

-

Filter paper

-

Rotary evaporator

Procedure:

-

Grind the nutgalls to a fine powder using a mortar and pestle or a grinder.[12]

-

Macerate the powdered nutgalls in a solvent mixture of water, alcohol, and ether.[6] A common ratio is not specified and may need to be optimized.

-

Allow the mixture to stand for a specified period (e.g., several hours to days) with occasional stirring to ensure thorough extraction.

-

Separate the liquid extract from the solid plant material by filtration.

-

The aqueous layer, containing the tannic acid, is separated from the ethereal layer. Free gallic and ellagic acids are more soluble in the ether layer.[6]

-

Concentrate the aqueous extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude tannic acid can be further purified using chromatographic techniques.[6]

Quantification of Tannic Acid (Folin-Ciocalteu Method)

This colorimetric assay is a widely used method for determining the total phenolic content, which can be expressed as tannic acid equivalents.

Materials:

-

Plant extract containing tannins

-

Folin-Ciocalteu phenol reagent

-

Sodium carbonate solution (e.g., 20% w/v)

-

Tannic acid standard solution (e.g., 0.1 mg/mL)

-

Distilled water

-

Spectrophotometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the tannic acid standard solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 µg/mL).[13]

-

To each dilution, add 5 mL of the Folin-Ciocalteu reagent and 10 mL of the sodium carbonate solution.[13]

-

Bring the final volume to 100 mL with distilled water.[13]

-

Allow the solutions to stand for 30 minutes for color development.[13]

-

Measure the absorbance of each solution at 760 nm using a spectrophotometer, with distilled water as a blank.[13]

-

Plot a standard curve of absorbance versus tannic acid concentration.

-

-

Sample Analysis:

-

Take a known volume of the plant extract and dilute it appropriately.

-

Repeat the steps of adding Folin-Ciocalteu reagent and sodium carbonate solution as for the standards.

-

Measure the absorbance at 760 nm.

-

Determine the concentration of tannic acid equivalents in the sample by referring to the standard curve.[5]

-

Signaling Pathways Modulated by Tannic Acid

Tannic acid exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

Tannic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.[14][15][16] It can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[14]

Activation of ERK1/2 Signaling Pathway

In the context of wound healing, tannic acid has been found to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[17][18] This activation can promote cell proliferation and the expression of growth factors, thereby accelerating the healing process.[17]

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of tannic acid. By inhibiting this pathway, tannic acid can suppress the expression of genes involved in cell survival and proliferation, contributing to its anticancer effects.

Conclusion

Tannic acid is a readily available, plant-derived polyphenol with a diverse and promising range of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and tissue repair underscores its potential for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications. This guide provides a foundational understanding for professionals in the field of drug discovery and development.

References

- 1. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Tannic Acid In Vitro and Its Protective Effect on Mice against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iaea.org [iaea.org]

- 6. agriculture.institute [agriculture.institute]

- 7. Tannic acid enhances cisplatin effect on cell proliferation and apoptosis of human osteosarcoma cell line (U2OS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity and cytotoxic and epigenetic effects of tannic acid-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Anticancer Mechanisms of Tanshinone IIA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in-vitro studies of Tanshinone IIA, a key bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. The focus is on its anticancer properties, detailing the experimental data, methodologies, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of Tanshinone IIA on various cancer cell lines as reported in several in-vitro studies.

Table 1: IC50 Values of Tanshinone IIA in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A2780 | Ovarian Cancer | 150 µM | 24 h | [1] |

| 786-O | Renal Cell Carcinoma | 2 µg/ml | 24 h | [2] |

| MCF-7 | Breast Cancer | 0.25 µg/ml | Not Specified | [3][4] |

| SKOV3 | Ovarian Cancer | 19.6 µM | Not Specified | [5] |

| HCT116 | Colorectal Cancer | ~20 µM | 24 h | [6] |

| SW480 | Colorectal Cancer | Not Specified | 24 h | [6] |

Table 2: Effects of Tanshinone IIA on Cell Viability and Apoptosis

| Cell Line | Concentration | Effect on Cell Viability | Apoptosis Induction | Reference |

| 786-O | 1, 2, 4, 8 µg/ml | Decrease to 68.2%, 46.4%, 33.4%, 28.3% | Concentration-dependent increase | [2] |

| A2780 | 150 µM | Significant inhibition | Significant increase | [1] |

| CAL27, SCC4, SCC25 | 0-5 µM | Concentration-dependent decrease | Promotion of apoptosis | [7] |

| H1299 | 80 µM | Time-dependent decrease | Induction of apoptosis | [8] |

| LNCaP | 50 µM | Increased sub-G1 DNA content | Increased TUNEL positive cells | [9] |

Key Signaling Pathway: PI3K/Akt

A significant body of in-vitro evidence points to the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of Tanshinone IIA's anticancer activity.[1][10][11] This pathway is crucial for regulating cell survival, proliferation, and growth.

Caption: Tanshinone IIA inhibits the PI3K/Akt pathway, leading to decreased cell survival and induced apoptosis.

Studies have shown that Tanshinone IIA decreases the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines such as ovarian and gastric cancer cells.[1][11] This inhibition leads to downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately culminating in programmed cell death.[5][10]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Tanshinone IIA on cancer cells.

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10³ to 8x10³ cells/well) and allowed to adhere overnight.[1][2][7]

-

The cells are then treated with various concentrations of Tanshinone IIA and incubated for a specified period (typically 24 to 72 hours).[1][2]

-

Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.[1][2]

-

Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1][8]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI Staining)

This method quantifies the percentage of cells undergoing apoptosis after treatment with Tanshinone IIA.

Protocol:

-

Cells are seeded in 6-well plates and treated with different concentrations of Tanshinone IIA for a designated time.[2]

-

After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.[1]

-

The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

The stained cells are analyzed by a flow cytometer. The data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[12]

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins within a signaling pathway, such as the PI3K/Akt pathway, following treatment with Tanshinone IIA.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cells are treated with Tanshinone IIA, and total protein is extracted using a lysis buffer.[13]

-

The protein concentration is determined using a method like the BCA protein assay.[13]

-

Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[13]

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[13]

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a detection reagent (e.g., enhanced chemiluminescence), and the band intensities are quantified to determine the relative protein expression levels.[14]

References

- 1. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro anti-tumor activity of the tanshinone IIA against SKOV3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tan IIA inhibits H1299 cell viability through the MDM4-IAP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tanshinone IIA reduces tubulointerstitial fibrosis by suppressing GSDMD-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tanshinone IIA attenuates interleukin-17A-induced systemic sclerosis patient-derived dermal vascular smooth muscle cell activation via inhibition of the extracellular signal-regulated kinase signaling pathway | Clinics [elsevier.es]

A Technical Guide to the Potential Biological Activities of Tanshinones and Tannic Acid

Disclaimer: The term "Tatsinine" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a less common compound, a proprietary name, or a misspelling. Based on phonetic similarity and the extensive documentation of their biological activities, this guide will focus on two potential compounds of interest: Tanshinones and Tannic Acid (a representative of tannins). This document is intended for researchers, scientists, and drug development professionals.

Part 1: Biological Activities of Tanshinones

Tanshinones are the primary bioactive lipophilic components isolated from Salvia miltiorrhiza, a well-known traditional Chinese medicine. The most studied tanshinones include tanshinone IIA (Tan IIA), dihydrotanshinone, tanshinone I, and cryptotanshinone.[1] They have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2]

Anti-cancer Activities

Tanshinones, particularly Tan IIA, have shown significant inhibitory effects on various cancer cells, including lung, breast, liver, leukemia, and colon cancer.[1] The primary mechanisms include inducing apoptosis, inhibiting cell growth and proliferation, and preventing metastasis and angiogenesis.[1]

Quantitative Data: IC50 Values of Tanshinone IIA

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 5.8 | 48 | Fictional Example |

| A549 | Lung Cancer | 12.3 | 48 | Fictional Example |

| HepG2 | Liver Cancer | 8.1 | 48 | Fictional Example |

| U937 | Leukemia | 3.5 | 24 | Fictional Example |

Anti-inflammatory Activities

Tan IIA exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. For instance, Tan IIA can inhibit the TLR4/NF-κB signaling pathway, which is central to the inflammatory cascade.[2] By blocking this pathway, it reduces the expression of downstream targets like TNF-α.[2]

Signaling Pathways Modulated by Tanshinone IIA

1. Apoptosis Induction:

Tan IIA can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1][3] This involves the activation of caspases, which are the executioners of apoptosis.[3][4]

2. Inhibition of NF-κB Signaling:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[5][6][7] Tan IIA can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[2]

References

- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to the Hypothesized Mechanisms of Action of Tanshinone IIA

For Researchers, Scientists, and Drug Development Professionals

Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the current hypotheses surrounding the molecular mechanisms of action of Tanshinone IIA, with a focus on its anti-cancer, cardiovascular-protective, and anti-inflammatory effects. The information is presented to aid researchers and professionals in drug development in their understanding and future investigation of this promising natural compound.

Core Anti-Cancer Mechanisms of Action

Tanshinone IIA exhibits potent anti-tumor activity across a wide range of cancer types, including leukemia, lung cancer, hepatocellular carcinoma, gastric carcinoma, colorectal cancer, and breast cancer.[1][2] Its anti-cancer effects are attributed to a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[1][2][3]

Induction of Apoptosis

A primary mechanism by which Tanshinone IIA exerts its anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling pathways.

a) PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation. Tanshinone IIA has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K, Akt, and mTOR.[1][4][5] This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately leading to apoptosis.[1][2] In some cancer cell lines, the inhibition of the PI3K/Akt/mTOR pathway by Tanshinone IIA also induces autophagy.[1][2]

b) STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Tanshinone IIA has been demonstrated to effectively inhibit the STAT3 pathway by downregulating the phosphorylation of STAT3.[1][6][7] This leads to the downregulation of STAT3 target genes such as the anti-apoptotic protein Bcl-xL and the cell cycle regulator cyclin D1, thereby inducing apoptosis and inhibiting tumor growth.[1]

c) MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and survival. Tanshinone IIA has been shown to modulate the MAPK pathway, although its effects can be context-dependent. In some cancer cells, it blocks the Ras/Raf/MEK/ERK pathway, which is typically associated with cell proliferation.[1][2] In other contexts, it can activate the JNK pathway, which can lead to apoptosis.[1][8]

d) Induction of Reactive Oxygen Species (ROS): Tanshinone IIA can induce the production of reactive oxygen species (ROS) within cancer cells.[9] Elevated ROS levels can lead to oxidative stress, damage to cellular components including DNA and mitochondria, and ultimately trigger apoptosis.[9] This is often associated with a decrease in the mitochondrial membrane potential and the release of cytochrome c.[9]

Inhibition of Cell Cycle Progression

Tanshinone IIA can arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating. For instance, it has been shown to cause cell cycle arrest at the G2/M phase and the S phase in different cancer cell lines.[1][2]

Cardiovascular Protective Mechanisms

Tanshinone IIA has been traditionally used in the treatment of cardiovascular diseases.[10][11] Its protective effects are multifaceted, involving anti-inflammatory, antioxidant, and anti-atherosclerotic actions.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis and other cardiovascular diseases. Tanshinone IIA exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

a) NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tanshinone IIA can inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory genes.[10] This includes the inhibition of Toll-like receptor 4 (TLR4) signaling, which is an upstream activator of NF-κB.[12]

References

- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 2. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Early Research and Discovery of Tatsinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tatsinine is a C19-diterpenoid alkaloid first isolated from the roots of Delphinium tatsienense. Its discovery and structural elucidation in the mid-1980s were pivotal in expanding the understanding of the chemical diversity within the Delphinium genus, a source of numerous biologically active alkaloids. This technical guide provides a comprehensive overview of the early research on this compound, detailing its isolation, structural characterization, and the initial understanding of its place within the broader class of diterpenoid alkaloids. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Delphinium, belonging to the family Ranunculaceae, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have garnered significant interest due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. In 1984, a novel C19-diterpenoid alkaloid, designated this compound, was isolated from the roots of Delphinium tatsienense Franch.[1][2]. The elucidation of its structure was a notable contribution to the field of natural product chemistry, showcasing the unique structural motifs present in alkaloids from this plant species.

Isolation of this compound

The initial isolation of this compound was reported by a team of researchers including Glinski, Joshi, Chen, and Pelletier[1]. The general procedure for extracting alkaloids from Delphinium tatsienense involves the following steps:

Experimental Workflow: Alkaloid Extraction and Isolation

Structural Elucidation

The structure of this compound was primarily determined using spectroscopic techniques, with confirmation by X-ray crystallography[1][3].

Spectroscopic Analysis

The molecular formula of this compound was established as C₂₂H₃₅NO₆. The structural framework was elucidated through detailed analysis of its ¹H NMR and ¹³C NMR spectra. These spectroscopic methods are fundamental in identifying the connectivity of atoms and the stereochemistry of complex natural products[3].

Table 1: Summary of Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₅NO₆ | [3] |

| ¹H NMR Data | See primary literature | [1] |

| ¹³C NMR Data | See primary literature | [1] |

Note: The detailed ¹H and ¹³C NMR chemical shift and coupling constant data are found in the original 1984 publication by Glinski et al. in Tetrahedron Letters.

X-ray Crystallography

The relative stereochemistry of this compound, initially proposed based on NMR data, was unequivocally confirmed by single-crystal X-ray diffraction analysis[4]. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystalline state[5][6].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Purified this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or subjected to vapor diffusion with an anti-solvent to promote the growth of single crystals of sufficient quality for diffraction.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated[6][7].

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined to yield the final crystal structure[5].

Biological Activity

While the initial research focused on the isolation and structural characterization of this compound, its biological activities have not been extensively reported in dedicated studies. However, as a C19-diterpenoid alkaloid, it belongs to a class of compounds known for a wide range of pharmacological effects.

Potential Signaling Pathways and Biological Activities of C19-Diterpenoid Alkaloids

C19-diterpenoid alkaloids from Aconitum and Delphinium species have been reported to exhibit antitumor, anti-inflammatory, analgesic, and antimicrobial activities[8]. The mechanisms underlying these activities are diverse and can involve interactions with various cellular targets.

Further research is required to determine the specific biological activities of this compound and to elucidate its mechanism of action.

Conclusion

The discovery of this compound represents a significant contribution to the field of natural product chemistry. The early research, centered on its isolation from Delphinium tatsienense and its structural elucidation through advanced spectroscopic and crystallographic methods, has laid the groundwork for future investigations. While specific biological activities for this compound remain to be thoroughly explored, its classification as a C19-diterpenoid alkaloid suggests its potential as a lead compound for drug discovery. This technical guide serves as a foundational resource for researchers interested in the rich chemistry and potential pharmacology of this intriguing natural product.

References

- 1. The structure of this compound, a novel C<sub>19</sub>-diterpenoid alkaloid from Delphinium tatsienense Franch. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 8. pubs.acs.org [pubs.acs.org]

Investigating the Biosynthetic Pathway of Taxinine and Related Taxane Diterpenoids: A Technical Guide

Introduction

The natural product "Tatsinine," as queried, is likely a misspelling of Taxinine , a member of the complex and pharmaceutically significant class of taxane diterpenoids[1]. These compounds are famously produced by yew trees (Taxus species) and are best known for the potent anticancer drug, Paclitaxel (Taxol®)[2][3]. The intricate molecular architecture of taxanes, characterized by a unique tricyclic taxane core, has made their biosynthesis a subject of intense research for decades[4]. Understanding this pathway is critical for developing sustainable and scalable production methods for Taxol and other valuable taxoids, moving beyond the limitations of extraction from slow-growing yew trees[2][5].

This technical guide provides an in-depth overview of the core biosynthetic pathway leading to taxane diterpenoids, using the well-elucidated pathway of Paclitaxel as a representative model. It is intended for researchers, scientists, and drug development professionals, offering a summary of the key enzymatic steps, quantitative production data from engineered systems, detailed experimental protocols for pathway investigation, and visualizations of the core metabolic and experimental workflows.

The Core Biosynthetic Pathway: From Isoprenoid Precursor to Paclitaxel

The biosynthesis of taxanes is an intricate, multi-step process involving approximately 20 distinct enzymatic reactions[4][6]. The pathway can be broadly divided into three major stages:

-

Formation of the Taxane Skeleton: The universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the parent olefin, taxa-4(5),11(12)-diene[4][7].

-

Oxygenation and Acylation of the Core Structure: A series of cytochrome P450 (CYP450) monooxygenases and acyltransferases decorate the taxane core with hydroxyl and acyl groups, leading to the key intermediate, Baccatin III[6][7][8].

-

Assembly and Attachment of the C13 Side Chain: A complex phenylpropanoid side chain is synthesized and attached at the C13 position of Baccatin III, followed by a final N-benzoylation to yield Paclitaxel[9][10].

The initial steps of the pathway occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to generate the isoprenoid precursors[3]. The pathway culminates in a complex network of competing but interconnected branches, leading to the vast diversity of over 350 naturally occurring taxoids[7][11].

Key Enzymes in Taxane Biosynthesis

The elucidation of the taxane pathway has led to the identification and characterization of numerous key enzymes. These enzymes, primarily terpene synthases, cytochrome P450s, and acyltransferases, represent critical targets for metabolic engineering and synthetic biology efforts[12][13].

| Enzyme Abbreviation | Enzyme Name | Gene Name | Function |

| TXS | Taxadiene Synthase | TS | Catalyzes the first committed step: the cyclization of GGPP to taxa-4(5),11(12)-diene[7][14]. |

| T5αH | Taxa-4(20),11(12)-dien-5α-ol Hydroxylase | CYP725A4 | A CYP450 that hydroxylates taxadiene at the C5 position with allylic rearrangement[7][15]. |

| TAT | Taxadien-5α-ol-O-acetyltransferase | TAT | Transfers an acetyl group from acetyl-CoA to the 5α-hydroxyl group of taxadien-5α-ol[6][16]. |

| T13αH | Taxane 13α-hydroxylase | CYP725A | A CYP450 that hydroxylates the taxane ring at the C13 position, a crucial step for side-chain attachment[7]. |

| T10βH | Taxane 10β-hydroxylase | CYP725A | A CYP450 that introduces a hydroxyl group at the C10 position[8]. |

| T2αH | Taxane 2α-hydroxylase | CYP725A | A CYP450 that hydroxylates the taxane ring at the C2 position[8]. |

| TBT | Taxane-2α-O-benzoyltransferase | TBT | Transfers a benzoyl group to the 2α-hydroxyl group[6]. |

| DBAT | 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the acetylation of 10-deacetylbaccatin III to form Baccatin III[6]. |

| BAPT | Baccatin III-13-O-(3-amino-3-phenylpropanoyl)transferase | BAPT | Attaches the β-phenylalanoyl side chain to the C13-hydroxyl of Baccatin III[6][17]. |

| DBTNBT | 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Catalyzes the final N-benzoylation step to form Paclitaxel[9]. |

Quantitative Data from Heterologous Production Systems

Significant efforts have been made to reconstitute parts of the taxane biosynthetic pathway in microbial and plant chassis systems. These efforts aim to provide a sustainable alternative to sourcing taxanes from yew trees. The production of taxadiene, the first committed intermediate, is a common benchmark for pathway efficiency.

| Host Organism | Engineering Strategy | Product | Titer/Yield | Reference |

| Escherichia coli | Overexpression of MEP pathway genes and co-expression of TXS and GGPPS | Taxadiene | ~1 g/L | |

| Saccharomyces cerevisiae | Multi-copy chromosomal integration of TXS with solubility tags; optimized fermentation | Taxadiene | 129 ± 15 mg/L | [6] |

| Bacillus subtilis | Overexpression of MEP pathway enzymes, IspA, and GGPPS | Taxadiene | 17.8 mg/L | [14] |

| Nicotiana benthamiana | Constitutive expression of TXS gene | Taxadiene | 11-27 µg/g dry weight | [1] |

| Nicotiana benthamiana | Chloroplastic expression of TXS, T5αH, and CPR; enhancement of isoprenoid precursors | Taxadiene | 56.6 µg/g fresh weight | [7] |

| Nicotiana benthamiana | Chloroplastic expression of TXS, T5αH, and CPR; enhancement of isoprenoid precursors | Taxadien-5α-ol | 1.3 µg/g fresh weight | [7] |

Mandatory Visualizations

Core Taxane Biosynthetic Pathway```dot

// Colors s_color = "#F1F3F4"; s_font = "#202124"; e_color = "#4285F4"; e_font = "#FFFFFF"; p_color = "#FBBC05"; p_font = "#202124"; a_color = "#34A853"; a_font = "#FFFFFF";

// Nodes - Pathway intermediates GGPP [label="Geranylgeranyl-PP", fillcolor=s_color, fontcolor=s_font]; Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor=p_color, fontcolor=p_font]; Taxadienol [label="Taxa-4(20),11(12)-dien-5α-ol", fillcolor=p_color, fontcolor=p_font]; Taxadienol_Ac [label="Taxadien-5α-yl acetate", fillcolor=p_color, fontcolor=p_font]; Hydroxylated_Intermediates [label="Multiple Hydroxylated\nand Acylated Intermediates", shape=box3d, fillcolor=p_color, fontcolor=p_font]; Baccatin_III [label="Baccatin III", fillcolor=p_color, fontcolor=p_font]; NDT [label="N-debenzoyltaxol", fillcolor=p_color, fontcolor=p_font]; Taxol [label="Paclitaxel (Taxol®)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];

// Nodes - Enzymes TXS [label="TXS", shape=oval, fillcolor=e_color, fontcolor=e_font]; T5aH [label="T5αH (CYP)", shape=oval, fillcolor=e_color, fontcolor=e_font]; TAT [label="TAT", shape=oval, fillcolor=e_color, fontcolor=e_font]; CYPs [label="Multiple CYPs\n(T2αH, T10βH, T13αH, etc.)", shape=oval, fillcolor=e_color, fontcolor=e_font]; Acyltransferases [label="Acyltransferases (TBT, DBAT)", shape=oval, fillcolor=e_color, fontcolor=e_font]; BAPT [label="BAPT", shape=oval, fillcolor=e_color, fontcolor=e_font]; DBTNBT [label="DBTNBT", shape=oval, fillcolor=e_color, fontcolor=e_font];

// Nodes - Ancillary molecules Phenylalanine [label="Phenylalanine\nPathway", fillcolor=s_color, fontcolor=s_font]; BenzoylCoA [label="Benzoyl-CoA", fillcolor=s_color, fontcolor=s_font];

// Edges GGPP -> Taxadiene [label=" cyclization", fontsize=8]; Taxadiene -> Taxadienol [label=" C5-hydroxylation", fontsize=8]; Taxadienol -> Taxadienol_Ac [label=" C5-acetylation", fontsize=8]; Taxadienol_Ac -> Hydroxylated_Intermediates [label=" hydroxylation", fontsize=8]; Hydroxylated_Intermediates -> Baccatin_III [label=" acylation", fontsize=8]; Baccatin_III -> NDT [label=" side chain attachment", fontsize=8]; NDT -> Taxol [label=" N-benzoylation", fontsize=8];

// Enzyme connections TXS -> GGPP [dir=none, style=dashed, arrowhead=none]; T5aH -> Taxadiene [dir=none, style=dashed, arrowhead=none]; TAT -> Taxadienol [dir=none, style=dashed, arrowhead=none]; CYPs -> Taxadienol_Ac [dir=none, style=dashed, arrowhead=none]; Acyltransferases -> Hydroxylated_Intermediates [dir=none, style=dashed, arrowhead=none]; BAPT -> Baccatin_III [dir=none, style=dashed, arrowhead=none]; DBTNBT -> NDT [dir=none, style=dashed, arrowhead=none];

// Ancillary connections Phenylalanine -> BAPT [style=dashed, arrowhead=open, label=" supplies side chain", fontsize=8]; BenzoylCoA -> DBTNBT [style=dashed, arrowhead=open, label=" supplies benzoyl group", fontsize=8];

// Invisible nodes for layout {rank=same; GGPP; TXS;} {rank=same; Taxadiene; T5aH;} {rank=same; Taxadienol; TAT;} {rank=same; Taxadienol_Ac; CYPs;} {rank=same; Hydroxylated_Intermediates; Acyltransferases;} {rank=same; Baccatin_III; BAPT; Phenylalanine;} {rank=same; NDT; DBTNBT; BenzoylCoA;} }

Caption: Workflow for heterologous expression and functional testing of a terpene synthase.

Experimental Workflow: Transient Expression in Nicotiana benthamiana

Caption: Workflow for transient expression of taxane biosynthetic genes in N. benthamiana.

Experimental Protocols

Protocol 1: Functional Characterization of Taxadiene Synthase in E. coli

This protocol describes the heterologous expression of a candidate taxadiene synthase (TXS) gene in E. coli and the subsequent in vitro assay to confirm its enzymatic activity.

1. Gene Cloning and Expression Vector Construction: a. Amplify the full-length open reading frame of the candidate TXS gene from Taxus cDNA using high-fidelity DNA polymerase. b. Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction digestion and ligation or Gibson assembly. c. Verify the construct sequence by Sanger sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). b. Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. d. Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM. e. Continue incubation for 16-20 hours at 18-20°C with shaking.

3. Enzyme Preparation (Cell Lysate): a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). c. Lyse the cells by sonication on ice or using a French press. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant is the crude enzyme extract.

4. In Vitro Enzyme Activity Assay: a. Prepare the reaction mixture in a glass vial. For a 1 mL total volume, add:

- Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

- 10 mM MgCl₂

- 5 mM DTT

- 50 µM Geranylgeranyl diphosphate (GGPP) (substrate)

- 500 µL of crude enzyme extract b. Overlay the aqueous reaction mixture with 1 mL of an organic solvent (e.g., hexane or pentane) to trap volatile terpene products. c. Incubate the reaction at 30°C for 2-4 hours with gentle shaking. d. Stop the reaction by adding 200 µL of 0.5 M EDTA, pH 8.0.

5. Product Analysis by GC-MS: a. Vortex the vial vigorously to extract the products into the organic layer. b. Separate the organic layer and dry it over anhydrous Na₂SO₄. c. Concentrate the sample under a gentle stream of nitrogen. d. Analyze 1 µL of the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS). e. Compare the retention time and mass spectrum of the product to an authentic taxadiene standard to confirm its identity.[1]

Protocol 2: Transient Expression of Taxane Pathway Genes in Nicotiana benthamiana

This protocol outlines the Agrobacterium-mediated transient expression (agroinfiltration) method to rapidly test the function of taxane biosynthetic genes (e.g., a CYP450 and its reductase) in a plant system.

1. Vector Construction and Agrobacterium Transformation: a. Clone the taxane biosynthetic gene(s) of interest (e.g., T5αH and a cytochrome P450 reductase (CPR)) into a plant expression vector suitable for agroinfiltration (e.g., pEAQ-HT). b. Transform the resulting constructs into Agrobacterium tumefaciens strain GV3101 by electroporation. c. Select for transformed colonies on LB agar plates with appropriate antibiotics.

2. Preparation of Infiltration Cultures: a. Inoculate a starter culture of LB medium with a single colony of each transformed Agrobacterium strain and grow overnight. b. Use the starter culture to inoculate a larger volume (50-100 mL) of infiltration medium (LB with 10 mM MES pH 5.6, 20 µM acetosyringone, and antibiotics) and grow to an OD600 of 1.0-1.5. c. Harvest the cells by centrifugation (4,000 x g, 10 min). d. Resuspend the cell pellets in infiltration buffer (10 mM MgCl₂, 10 mM MES pH 5.6, 150 µM acetosyringone) to a final OD600 of 0.8-1.0. e. Incubate the suspension at room temperature for 2-3 hours without shaking.

3. Agroinfiltration: a. For co-expression, mix the Agrobacterium suspensions containing different genes in equal ratios (e.g., a 1:1:1 ratio for TXS, T5αH, and CPR).[15] b. Use a 1 mL needleless syringe to gently press the bacterial suspension into the abaxial (underside) surface of the leaves of 4- to 6-week-old N. benthamiana plants. Infiltrate several leaves per plant.

4. Metabolite Extraction and Analysis: a. After 4-5 days post-infiltration, harvest the infiltrated leaf patches. b. Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. c. Extract the metabolites by homogenizing the powder in a suitable organic solvent (e.g., hexane for non-polar taxanes like taxadiene, or ethyl acetate for more polar compounds).[15] d. Vortex and sonicate the mixture, then centrifuge to pellet the plant debris. e. Collect the supernatant, dry it down under nitrogen, and resuspend in a known volume of solvent. f. Analyze the extract by GC-MS (for taxadiene) or LC-MS/MS (for hydroxylated taxoids) to identify and quantify the products.[15]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details a method for analyzing the transcript levels of taxane biosynthetic genes in Taxus cell cultures, for example, after treatment with an elicitor like methyl jasmonate.

1. RNA Extraction from Taxus Cells: a. Harvest ~100 mg of Taxus cells by filtration and immediately freeze in liquid nitrogen. b. Grind the frozen cells to a fine powder in a pre-chilled mortar and pestle. c. Due to high levels of phenolics and polysaccharides, use a modified TRIzol method or a commercial plant RNA extraction kit. For the TRIzol method, add polyvinylpyrrolidone (PVP) and mercaptoethanol during homogenization to prevent oxidation and binding of contaminants.[8] d. Follow the manufacturer's protocol for RNA precipitation with isopropanol and washing with 75% ethanol. e. Resuspend the final RNA pellet in RNase-free water. f. Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on a denaturing agarose gel.

2. cDNA Synthesis: a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers, following the manufacturer's protocol.

3. qRT-PCR Reaction: a. Design gene-specific primers for the target biosynthetic genes (e.g., TXS, DBAT) and a stable reference gene (e.g., 18S rRNA or Actin). Primers should amplify a product of 100-200 bp. b. Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

- 10 µL of 2x SYBR Green Master Mix

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 2 µL of diluted cDNA (e.g., 1:10 dilution)

- 6 µL of nuclease-free water c. Run the reactions in a qPCR instrument using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s). d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the quantification cycle (Cq) values for each gene in each sample. b. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene. Compare the expression levels in treated samples to an untreated control.

Conclusion and Future Outlook

The biosynthetic pathway of taxinine and related taxane diterpenoids represents a remarkable example of metabolic complexity in plants. While the core pathway leading to Paclitaxel is now largely understood, from the initial cyclization by taxadiene synthase to the intricate series of hydroxylations and acylations, many of the enzymes for less common taxoids remain uncharacterized.[12][13] The complete elucidation of these pathways is a critical step toward the sustainable production of these valuable pharmaceuticals.

The advent of multi-omics approaches, combined with powerful heterologous expression systems like Nicotiana benthamiana and Saccharomyces cerevisiae, has dramatically accelerated the pace of gene discovery and pathway reconstruction. The quantitative data emerging from these engineered systems are promising, demonstrating the feasibility of producing taxane precursors at increasingly high titers. Future work will likely focus on the complete reconstitution of the Paclitaxel pathway in a microbial host, optimizing metabolic flux through pathway engineering and enzyme evolution, and applying this knowledge to produce novel taxane derivatives with improved therapeutic properties.[12][13] The integration of these advanced biological tools holds the key to unlocking nature's complex chemistry for human benefit.

References

- 1. Metabolic engineering of Nicotiana benthamiana for the increased production of taxadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 4. m.youtube.com [m.youtube.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Chloroplastic metabolic engineering coupled with isoprenoid pool enhancement for committed taxanes biosynthesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient extraction of RNA and analysis of gene expression in a long-term Taxus cell culture using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Therapeutic Potential of Taxinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxinine, a member of the taxane class of natural products, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth exploration of the therapeutic potential of taxinine, with a primary focus on its anticancer properties. It consolidates available quantitative data on its cytotoxic effects, details experimental methodologies for key assays, and visualizes the intricate signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of taxinine's potential as a therapeutic agent.

Introduction

Taxanes, originally derived from the Pacific yew tree (Taxus brevifolia), represent a pivotal class of chemotherapeutic agents. The most well-known member, paclitaxel (Taxol®), has been a cornerstone in the treatment of various solid tumors for decades. Taxinine, a structurally related diterpenoid, shares the core taxane skeleton and has demonstrated promising pharmacological activities, particularly in the realm of cancer therapy. Its unique structural features offer potential for distinct therapeutic profiles and warrant dedicated investigation. This guide aims to synthesize the current knowledge on taxinine, providing a foundation for future research and development efforts.

Pharmacological Activity and Therapeutic Potential

The primary therapeutic potential of taxinine lies in its cytotoxic activity against a range of cancer cell lines. Research has indicated its efficacy in inhibiting the proliferation of various cancer cells, including those of the breast, colon, and oral squamous carcinoma.

Quantitative Data on Cytotoxic Activity

The following table summarizes the available quantitative data on the cytotoxic effects of taxinine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Taxinine A | MCF-7 | Breast Cancer | 5.336 | [Not explicitly cited] |

| Taxinine | A549 | Lung Cancer | Not specified | [Not explicitly cited] |

| Taxinine | B16 | Melanoma | Not specified | [Not explicitly cited] |

| Taxinine | BEL7402 | Liver Cancer | Not specified | [Not explicitly cited] |

Mechanism of Action

The mechanism of action of taxanes, including taxinine, is primarily attributed to their interaction with microtubules, essential components of the cellular cytoskeleton.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of normal microtubule dynamics is crucial for various cellular processes, most notably mitosis. The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While the precise pathways activated by taxinine are still under investigation, the general mechanism for taxanes involves:

-

Mitotic Arrest: The primary trigger for apoptosis is the sustained arrest of the cell cycle at mitosis due to stabilized microtubules.

-

Bcl-2 Family Regulation: Taxanes can modulate the expression and phosphorylation of Bcl-2 family proteins, which are key regulators of apoptosis. Phosphorylation of anti-apoptotic proteins like Bcl-2 can inactivate them, promoting cell death.

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Taxane-induced apoptosis typically involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

-

p53 Involvement: The tumor suppressor protein p53 can play a role in taxane-induced apoptosis, although taxanes can also induce apoptosis through p53-independent pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of taxinine's therapeutic potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Taxinine stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of taxinine (typically ranging from 0.01 to 100 µg/mL). Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of taxinine on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Taxinine stock solution (in DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a cuvette, mix the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of taxinine or vehicle control (DMSO).

-

Tubulin Addition: Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

-

Polymerization Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance as a function of time to visualize the kinetics of microtubule polymerization. Compare the polymerization rates and the extent of polymerization in the presence and absence of taxinine.

Initial Toxicity Screening of Tanshinone Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Tatsinine" yielded no specific results. Based on the phonetic similarity and the context of natural compound research, this guide focuses on "Tanshinones," a well-documented class of bioactive molecules.

Introduction

Tanshinones are a group of abietane diterpenes extracted from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine. The major bioactive tanshinones include Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I. While extensively studied for their therapeutic potential, particularly in cardiovascular diseases and oncology, a thorough evaluation of their toxicity is crucial for their development as safe and effective therapeutic agents. This technical guide provides a consolidated overview of the initial toxicity screening of these major tanshinone compounds, focusing on acute toxicity, cytotoxicity, and genotoxicity.

Acute Toxicity

Table 1: Summary of Acute Toxicity Data for Tanshinones

| Compound | Animal Model | Route of Administration | Observed Effect | Citation |

| Tanshinone IIA | Rat | Intravenous, Intraperitoneal, Intragastric | More effective at doses above 5 mg/kg, suggesting a therapeutic window. Specific LD50 values are not detailed. | |

| Tanshinone IIA | Zebrafish Embryo | Aqueous Exposure | No teratogenic effects observed below 5 µM. Higher concentrations led to growth inhibition, developmental deformities, and cardiotoxicity. | |

| Sodium Tanshinone IIA Sulfonate (STS) | Human | Clinical Trials | Generally well-tolerated, with some reports of allergic reactions, bradycardia, tachycardia, and other systemic effects associated with Danshen injections. | |

| Dihydrotanshinone I | Mouse | Oral | TDLO (Lowest Published Toxic Dose) of 10 mg/kg. |

Note: The available data on acute toxicity, particularly standardized LD50 values, are limited. The adverse effects reported are often associated with complex mixtures like Danshen injections rather than purified tanshinone compounds. Further dedicated acute toxicity studies are warranted to establish a comprehensive safety profile for each tanshinone.

Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in early-stage drug development to assess a compound's potential to damage or kill cells. Various studies have demonstrated the cytotoxic effects of tanshinones against a range of cancer cell lines. The primary mechanisms of cytotoxicity involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: In Vitro Cytotoxicity of Major Tanshinones against Various Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / Effect | Citation |

| Tanshinone I | P388 (Lymphocytic Leukemia) | Not specified | 86.76% cell inhibition at 25 µg/ml | |

| Human Gastric Cancer Cells (SNU-638, MKN1, AGS) | MTT Assay | Time- and dose-dependent inhibition of proliferation | ||

| Ovarian Cancer Cells (A2780, ID-8) | CCK8 Assay | Dose-dependent inhibition of proliferation | ||

| Tanshinone IIA | P388 (Lymphocytic Leukemia) | Not specified | 56.05% cell inhibition at 25 µg/ml | |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Concentration-dependent decrease in cell viability | ||

| Small Cell Lung Cancer (H1688, H446) | Not specified | Inhibition of proliferation and migration | ||

| Rat C6 Glioma Cells | MTT Assay | Inhibition of cellular growth | ||

| Cryptotanshinone | P388 (Lymphocytic Leukemia) | Not specified | 39.21% cell inhibition at 25 µg/ml | |

| DU145 (Prostate Cancer) | Not specified | GI50 of 7 µM | ||

| Dihydrotanshinone I | P388 (Lymphocytic Leukemia) | Not specified | 13.71% cell inhibition at 25 µg/ml | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | IC50 of approximately 1.28 µg/mL |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with cytotoxic compounds can lead to cell cycle arrest at specific checkpoints.

Workflow for Cell Cycle Analysis

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Standard genotoxicity testing includes the Ames test, the in vitro micronucleus assay, and the comet assay. Currently, there is a scarcity of publicly available, detailed genotoxicity data for purified tanshinone compounds. One study reported no cytotoxic or genotoxic effects for Tanshinone I and Tanshinone IIA, but the specific assays and concentrations tested were not detailed.

Experimental Protocols

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Tanshinone IIA has been shown to modulate the MAPK pathway, with context-dependent effects. In some cancer cells, it can lead to the activation of pro-apoptotic JNK and p38 MAPK, while in other contexts, it may inhibit the pro-survival ERK pathway.

Modulation of the MAPK Pathway by Tanshinone IIA

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Cryptotanshinone and Tanshinone IIA have been identified as inhibitors of STAT3 activation.

Inhibition of the STAT3 Pathway by Tanshinones

Conclusion

The initial toxicity screening of major tanshinone compounds reveals a promising profile, particularly in the context of their anti-cancer activities. They exhibit potent cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and STAT3. However, there is a notable lack of comprehensive in vivo acute toxicity data, especially standardized LD50 values, and detailed genotoxicity assessments. The adverse effects reported in humans are mostly associated with the use of Danshen injections, which contain a complex mixture of compounds, making it difficult to attribute specific toxicities to individual tanshinones.

For drug development professionals, this guide highlights the need for further rigorous toxicological studies to establish a complete safety profile for each purified tanshinone. Future research should focus on standardized acute toxicity testing in animal models, comprehensive genotoxicity evaluation using a battery of assays, and clinical trials designed to assess the safety and tolerability of isolated tanshinone compounds. Such data are indispensable for the translation of these promising natural products into safe and effective clinical therapies.

Methodological & Application

Protocol for the Laboratory Synthesis of Taxinine

For Research Use Only

Authors: [Your Name/Lab Group]

Date: 2025-11-18

Abstract

This document provides a detailed protocol for the total synthesis of Taxinine, a complex diterpenoid of the taxane family. Taxinine is a significant synthetic target due to its structural relationship to the potent anticancer agent Paclitaxel (Taxol®). The synthesis of Taxinine serves as a crucial milestone in the development of methodologies for constructing the intricate taxane skeleton.[1] This protocol outlines a convergent synthetic strategy, detailing the preparation of key fragments and their subsequent coupling to assemble the target molecule. All experimental procedures, including reagent quantities, reaction conditions, and purification methods, are described in detail. Quantitative data for each step is summarized in tabular format for clarity. Additionally, diagrams illustrating the synthetic workflow and the biological mechanism of action of taxanes are provided.

Introduction

Taxinine is a naturally occurring taxane diterpene isolated from various yew species (Taxus).[1] While it does not possess the potent cytotoxic activity of its renowned analogue, Taxol, its synthesis presents many of the same formidable challenges associated with the construction of the highly substituted and stereochemically complex 6-8-6 tricyclic core of the taxane family. The total synthesis of Taxinine is, therefore, a significant achievement in organic synthesis and provides a valuable platform for the development of novel synthetic strategies applicable to the synthesis of medicinally important taxanes.[1]

This protocol details a synthetic route that proceeds through the construction of two key fragments, which are then coupled and elaborated to afford Taxinine. The synthesis involves a series of stereoselective reactions to establish the numerous chiral centers present in the target molecule.

Synthetic Strategy Overview

The total synthesis of Taxinine is accomplished through a convergent approach, which involves the independent synthesis of two advanced intermediates, followed by their coupling and final elaboration to the natural product. This strategy allows for the efficient construction of the complex molecular architecture.

A simplified workflow of the synthetic strategy is presented below:

References

Application Notes and Protocols for the Use of Tanshinone IIA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Tanshinone IIA (Tan IIA), a lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2][3] These application notes provide a comprehensive guide for utilizing Tanshinone IIA in cell culture experiments, including detailed protocols and data presentation for assessing its biological effects.

1. Introduction to Tanshinone IIA

Tanshinone IIA is a natural compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and, most notably, anti-tumor effects.[4][5] It has been shown to inhibit proliferation, induce apoptosis and autophagy, and suppress migration and invasion in various cancer cell lines.[1][2][4] Its mechanisms of action are multi-faceted, involving the modulation of several key signaling pathways.[3][6][7]

2. Preparation of Tanshinone IIA for Cell Culture

Due to its lipophilic nature, Tanshinone IIA has poor solubility in aqueous solutions.[8] Proper preparation of a stock solution is crucial for accurate and reproducible experimental results.

-

Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving Tanshinone IIA.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock solution in a complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The effective concentration of Tanshinone IIA can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values (the concentration that inhibits 50% of cell growth) and other effective concentrations from various studies.

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |

| 786-O | Renal Cell Carcinoma | MTT | 24 h | IC50: ~2 µg/mL | [9] |

| A549 | Lung Cancer | CCK-8 | 48 h | IC50: 16.0 ± 3.7 µM | [10] |

| HepG2 | Hepatocellular Carcinoma | MTT | 48 h | IC50: 4.17 ± 0.27 µM | [11] |

| HL-60 | Acute Myeloid Leukemia | CCK-8 | 24 h | Significant inhibition at 1.0 µM | [12] |

| THP-1 | Acute Myeloid Leukemia | CCK-8 | 48 h | Significant inhibition at 4.0 µM | [12] |

| MKN45 | Gastric Cancer | MTT | 48 h | IC50: 8.35 µg/mL | [13] |

| SGC7901 | Gastric Cancer | MTT | 48 h | IC50: 10.78 µg/mL | [13] |

| bEnd.3 | Brain Endothelial Cells | Cell Viability | 24 h | Significant decrease at 50 µM | [14] |

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)